3-Bromo-6-chloro-2-methoxybenzyl bromide
Description
Structural Classification and Nomenclature of Polysubstituted Benzyl (B1604629) Bromides
Polysubstituted benzyl bromides are classified based on the identity, number, and position of substituents on the benzene (B151609) ring. The fundamental structure is the benzyl group (a benzene ring attached to a -CH₂- group), which is abbreviated as "Bn". wikipedia.org When a bromine atom is attached to the methylene (B1212753) carbon, the resulting compound is a benzyl bromide. wikipedia.org
The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The benzene ring is the parent structure, and the substituents are listed in alphabetical order with numerical locants to indicate their positions. The carbon atom of the ring to which the benzyl group's methylene is attached is designated as position 1. For disubstituted benzenes, the prefixes ortho- (1,2-), meta- (1,3-), and para- (1,4-) are also commonly used to describe the relative positions of the two substituents. libretexts.org
For "3-Bromo-6-chloro-2-methoxybenzyl bromide," the name indicates:
A parent benzyl bromide structure.
A bromine atom at position 3 of the benzene ring.
A chlorine atom at position 6.
A methoxy (B1213986) group (-OCH₃) at position 2.
The numbering is chosen to give the substituents the lowest possible locants, following IUPAC conventions.
| Component | Description |
| Parent Structure | Benzyl bromide |
| Substituent 1 | Bromo at position 3 |
| Substituent 2 | Chloro at position 6 |
| Substituent 3 | Methoxy at position 2 |
Significance of "this compound" in Synthetic Chemistry
The specific compound This compound is a polysubstituted aromatic compound with the molecular formula C₈H₇Br₂ClO. synquestlabs.com Its significance lies in its role as a reactive intermediate in organic synthesis. The presence of multiple halogen substituents (two bromine atoms and one chlorine atom) and an electron-donating methoxy group creates a unique electronic environment on the aromatic ring, influencing its reactivity.
While detailed research specifically on this compound is not extensively documented in publicly available literature, its structure suggests its utility as a precursor for more complex molecules. For instance, related structures like 3-benzyl-6-bromo-2-methoxyquinoline (B32111) are known intermediates in the synthesis of pharmaceuticals. chemicalbook.com The synthesis of such quinoline (B57606) derivatives often involves the reaction of a substituted benzyl halide with other reagents. google.comchemicalbook.com The reactivity of the benzyl bromide functional group allows it to participate in nucleophilic substitution reactions, while the other halogen and methoxy groups on the ring can be used for further functionalization or to direct subsequent reactions. The synthesis of this compound would likely involve the bromination of the corresponding substituted toluene (B28343). wikipedia.org
Research Landscape of Benzyl Bromide Reactivity and Applications
The research landscape for benzyl bromide and its derivatives is vast and well-established. Benzyl bromides are primarily recognized as versatile alkylating agents in organic synthesis. innospk.com They are frequently used to introduce the benzyl protecting group to alcohols, amines, and carboxylic acids, a fundamental strategy in the synthesis of complex natural products and pharmaceuticals. wikipedia.orgcommonorganicchemistry.com
Current research continues to explore new applications and reaction methodologies involving benzyl bromides. These include:
Cross-Coupling Reactions: Benzyl halides are important reagents in various cross-coupling reactions to form new carbon-carbon bonds. wisdomlib.org
Metal-Free Transformations: Recent studies have focused on developing environmentally friendly, metal-free conditions for reactions such as the dehalogenation and benzylation of arenes using benzyl halides. rsc.org
Photocatalysis: Visible-light-induced reactions provide mild and efficient methods for the synthesis of benzyl bromide derivatives. organic-chemistry.org
Synthesis of Heterocycles: Benzyl bromides are key starting materials for synthesizing a wide array of biologically important heterocyclic compounds. researchgate.net
The reactivity of the benzylic C-Br bond, which is susceptible to both nucleophilic attack and the formation of benzylic radicals, underpins the broad utility of this class of compounds in modern organic chemistry. wikipedia.org
Properties
Molecular Formula |
C8H7Br2ClO |
|---|---|
Molecular Weight |
314.40 g/mol |
IUPAC Name |
1-bromo-3-(bromomethyl)-4-chloro-2-methoxybenzene |
InChI |
InChI=1S/C8H7Br2ClO/c1-12-8-5(4-9)7(11)3-2-6(8)10/h2-3H,4H2,1H3 |
InChI Key |
AABNPSKEMRBNFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1CBr)Cl)Br |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 3 Bromo 6 Chloro 2 Methoxybenzyl Bromide
Nucleophilic Substitution Reactions
The benzylic position of 3-Bromo-6-chloro-2-methoxybenzyl bromide is highly activated towards nucleophilic attack. libretexts.org This increased reactivity is attributed to the stabilization of the resulting carbocation intermediate through resonance with the adjacent benzene (B151609) ring. libretexts.org
Reaction with Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)
The benzylic bromide readily undergoes substitution reactions with a range of heteroatom nucleophiles. Oxygen-based nucleophiles, such as alcohols and phenols, can displace the bromide to form ethers. Similarly, nitrogen nucleophiles, including amines and azides, react to produce the corresponding substituted amines and benzyl (B1604629) azides. Sulfur nucleophiles, like thiols, can also be employed to synthesize thioethers. These reactions typically proceed under standard nucleophilic substitution conditions, often facilitated by a base to deprotonate the nucleophile and enhance its reactivity. The general mechanism involves the attack of the nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide ion.
Reaction with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organolithiums)
Carbon-carbon bond formation at the benzylic position can be achieved through reactions with carbon-based nucleophiles. Organometallic reagents such as Grignard reagents (R-MgX) and organolithiums (R-Li) are powerful nucleophiles that can effectively displace the benzylic bromide. These reactions lead to the formation of new C-C bonds, extending the carbon framework and allowing for the synthesis of a diverse array of substituted toluene (B28343) derivatives. The choice of the organometallic reagent and reaction conditions is crucial to control the selectivity and yield of the desired product.
Influence of Leaving Group Efficacy (Bromide) in Substitution Processes
The bromide ion is an excellent leaving group, a key factor contributing to the high reactivity of this compound in nucleophilic substitution reactions. The stability of the bromide anion (Br-), being the conjugate base of a strong acid (HBr), makes it readily displaced. quora.com In the context of SN2 reactions, the strength of the carbon-leaving group bond is a primary determinant of leaving-group ability. acs.org The relatively weak C-Br bond facilitates its cleavage upon nucleophilic attack. masterorganicchemistry.com This inherent property of bromide enhances the rate of both SN1 and SN2 reactions, making the compound a valuable substrate for introducing a wide range of functional groups at the benzylic position. libretexts.orgnih.gov
Metal-Catalyzed Cross-Coupling Reactions
Beyond nucleophilic substitution, the aryl bromide and benzylic bromide moieties of this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide. nih.govacs.org In the case of this compound, the aryl bromide can selectively react with an arylboronic acid or its ester in the presence of a palladium catalyst and a base to form a new aryl-aryl bond. researchgate.netresearchgate.net This reaction is highly valued for its functional group tolerance and the formation of stable, non-toxic byproducts. nih.govacs.org The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. doi.org It is also possible to achieve Suzuki-Miyaura coupling at the benzylic bromide position, leading to the formation of diarylmethane structures. rsc.orgnih.gov The chemoselectivity between the aryl bromide and the benzylic bromide can often be controlled by the choice of reaction conditions, such as the catalyst, ligands, and solvent. nih.govnsf.gov
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Benzyl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |
|---|---|---|---|---|---|---|
| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | 77 | Potassium Aryltrifluoroborates | nih.gov |
| Pd(OAc)₂ | 7a (NHC precursor) | K₂CO₃ | Dioxane | 100 | Phenylboronic acid | researchgate.net |
This table is for illustrative purposes and specific conditions for this compound may vary.
Heck and Sonogashira Coupling for C-C Bond Formation
The Heck and Sonogashira reactions are other important palladium-catalyzed cross-coupling methods for C-C bond formation. rsc.org The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. researchgate.net The aryl bromide of this compound could potentially undergo a Heck reaction with various alkenes to introduce a vinyl group onto the aromatic ring.
The Sonogashira reaction couples an aryl or vinyl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction would allow for the introduction of an alkyne substituent at the aryl bromide position of the title compound, leading to the formation of an arylalkyne. acs.org Both copper-catalyzed and copper-free Sonogashira protocols have been developed. libretexts.orgacs.org The reactivity in these coupling reactions generally follows the order I > Br > Cl, making the aryl bromide a suitable reaction site. wikipedia.org
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| 3-Bromo-6-chloro-2-methoxybenzyl alcohol | synquestlabs.com |
| 3-Bromo-6-chloro-2-methoxybenzonitrile | synquestlabs.com |
| 3-Bromo-2-chloro-6-methoxybenzaldehyde | synquestlabs.com |
| 3-Bromo-6-chloro-2-methoxytoluene | sielc.com |
| 3-Bromo-6-chloro-2-fluorobenzonitrile | bldpharm.com |
| 3,4,5-tribromo-2,6-dimethylpyridine | beilstein-journals.org |
| 5-Bromo-1,2,3-triazine | uzh.ch |
| Grignard Reagents | |
| Organolithiums | |
| Arylboronic acids | researchgate.net |
| Potassium Aryltrifluoroborates | nih.gov |
| Phenylboronic acid | researchgate.net |
| Alkenes | |
| Terminal Alkynes | |
| Palladium(II) acetate | researchgate.net |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | nih.gov |
| Cesium carbonate | nih.gov |
| Potassium carbonate | researchgate.net |
| Potassium phosphate | nih.gov |
| Tetrahydrofuran | nih.gov |
Buchwald-Hartwig Amination and Other C-N Coupling Reactions
The presence of both an aryl bromide and an aryl chloride on the benzene ring of this compound, along with a reactive benzylic bromide, makes it a candidate for C-N coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of carbon-nitrogen bonds. While specific literature on the Buchwald-Hartwig amination of this compound is not extensively detailed, the general principles of this reaction suggest that the aryl bromide would be the more reactive site for oxidative addition to a palladium(0) catalyst compared to the more inert aryl chloride. This chemoselectivity is a common feature in palladium catalysis, where the C-Br bond is more readily cleaved than the C-Cl bond.
The benzylic bromide moiety also presents a site for C-N bond formation through nucleophilic substitution reactions. Primary and secondary amines can displace the bromide to form the corresponding benzylamines. This reaction typically proceeds via an SN2 mechanism, although under certain conditions that favor carbocation formation, an SN1 pathway could be operative, facilitated by the stability of the resulting benzylic carbocation.
A practical application of C-N bond formation is demonstrated in the synthesis of isoindolinone derivatives. For instance, the reaction of a similar compound, 5-bromo-2-(bromomethyl)-4-methoxy-methylbenzoate, with an amine leads to the formation of a 6-bromo-5-methoxy-1-isoindolinone. This suggests that this compound could undergo a similar intramolecular or intermolecular cyclization with an amine to furnish substituted isoindolinones, which are important structural motifs in medicinal chemistry.
Palladium-Mediated Cyclization and Annulation Reactions
The strategic placement of reactive functional groups in this compound makes it a suitable precursor for palladium-mediated cyclization and annulation reactions to construct polycyclic systems. Although specific examples involving this exact substrate are not prevalent in the literature, the reactivity of its constituent parts suggests potential pathways.
Intramolecular cyclization could be envisioned by first introducing a nucleophilic tether at the benzylic bromide position. For example, reaction with a suitable nucleophile could introduce a side chain capable of undergoing a subsequent intramolecular Heck reaction or Suzuki coupling, targeting the aryl bromide position. The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed processes would likely favor cyclization at the 3-position.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also a possibility. For instance, a one-pot synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has been achieved through the reaction of isoquinoline, 2-bromoacetophenones, and a substituted chloroacrylaldehyde, involving a sequence of C-C bond formations and aromatization. While a different class of starting materials, this highlights the utility of halogenated substrates in building complex heterocyclic frameworks through palladium catalysis or other means.
Functional Group Interconversions and Derivatization
The multiple functional groups on this compound allow for a range of interconversions and derivatizations, enabling the synthesis of a diverse array of chemical entities.
Transformations Involving the Benzylic Bromide Moiety
The benzylic bromide is a highly reactive functional group, susceptible to nucleophilic substitution with a wide variety of nucleophiles. This allows for the introduction of various functional groups at the benzylic position. For instance, reaction with hydroxide (B78521) or alkoxides would yield the corresponding alcohol or ether. Thiolates can be used to form thioethers, and cyanide would lead to the corresponding nitrile. The benzylic position is particularly reactive due to the ability of the benzene ring to stabilize the transition state of both SN1 and SN2 reactions.
Furthermore, the benzylic bromide can be converted to other functionalities through oxidation or reduction. For example, heating benzyl bromide in dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of the corresponding benzaldehyde.
| Nucleophile | Product Functional Group |
| Hydroxide (OH⁻) | Alcohol (-CH₂OH) |
| Alkoxide (RO⁻) | Ether (-CH₂OR) |
| Thiolate (RS⁻) | Thioether (-CH₂SR) |
| Cyanide (CN⁻) | Nitrile (-CH₂CN) |
| Amine (RNH₂) | Amine (-CH₂NHR) |
| Carboxylate (RCOO⁻) | Ester (-CH₂OOCR) |
Table 1: Examples of Nucleophilic Substitution at the Benzylic Bromide Position
Reactions at the Aryl Bromide and Aryl Chloride Positions
The aryl bromide and aryl chloride moieties are amenable to a variety of cross-coupling reactions, with the aryl bromide being the more reactive partner in typical palladium-catalyzed transformations. This differential reactivity allows for selective functionalization. For example, a Suzuki or Stille coupling could be performed selectively at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This provides a powerful strategy for the stepwise introduction of different aryl or vinyl groups.
The general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This selectivity is primarily attributed to the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium catalyst.
| Reaction | Reagent | Product |
| Suzuki Coupling | Arylboronic acid | Biaryl |
| Stille Coupling | Organostannane | Aryl-substituted compound |
| Heck Reaction | Alkene | Aryl-substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Arylalkyne |
| Buchwald-Hartwig Amination | Amine | Arylamine |
Table 2: Potential Cross-Coupling Reactions at the Aryl Halide Positions
Modifications of the Methoxy (B1213986) Group
The methoxy group is generally stable but can be cleaved under specific conditions to yield the corresponding phenol. This demethylation is an important transformation in natural product synthesis and for introducing further functionality. Common reagents for the demethylation of aryl methyl ethers include strong protic acids like HBr or HI, or Lewis acids such as BBr₃. The choice of reagent can be critical to avoid unwanted side reactions with the other sensitive functional groups present in the molecule.
In the context of biomass valorization, the demethylation of lignin-derived aromatic compounds is a key step. While harsh conditions are often required, enzymatic methods for demethylation are also being explored. For a complex molecule like this compound, a mild and selective demethylation method would be necessary to preserve the integrity of the other reactive sites. The use of certain catalysts, such as γ-alumina, has been investigated for the demethylation of aromatic compounds.
Mechanistic Investigations of Chemical Processes Involving 3 Bromo 6 Chloro 2 Methoxybenzyl Bromide
Elucidation of Reaction Mechanisms for Key Transformations
The benzylic position of 3-Bromo-6-chloro-2-methoxybenzyl bromide is a key site of reactivity, primarily due to the ability of the adjacent benzene (B151609) ring to stabilize charged intermediates. This allows for a nuanced reactivity profile, with the potential for both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways. The electron-donating methoxy (B1213986) group and the electron-withdrawing halogen substituents on the aromatic ring further modulate this reactivity.
Analysis of Transition States and Intermediate Species
The transition state in a chemical reaction is a high-energy, transient configuration of atoms that must be overcome for the reaction to proceed. In the context of nucleophilic substitution at the benzylic carbon of this compound, the structure of the transition state differs significantly between the SN1 and SN2 mechanisms.
In an SN2 reaction , a single, concerted step involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond. The transition state for this process would feature a pentacoordinate carbon atom, with the incoming nucleophile and the departing bromide ion positioned on opposite sides. The stability of this transition state is sensitive to steric hindrance around the benzylic carbon.
A study on the homologation of electron-rich benzyl (B1604629) bromides with diazo compounds provides insight into the formation of complex intermediates. nih.gov In a reaction catalyzed by a Lewis acid like SnBr4, an electron-rich benzyl bromide can react with a diazo compound, leading to the formation of a phenonium ion intermediate. nih.gov This occurs after the initial formation of a benzylic carbocation. nih.gov For a substrate like 3-bromo-4-methoxybenzyl bromide, which is structurally related to our compound of interest, this pathway has been observed. nih.gov
| Entry | Diazo Substituent (R) | Benzyl Bromide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | CO2Et | 4-Methoxybenzyl bromide | Corresponding homologated product | 85 |
| 2 | CO2Bn | 4-Methoxybenzyl bromide | Corresponding homologated product | 78 |
| 3 | CN | 4-Methoxybenzyl bromide | Corresponding homologated product | 72 |
| 4 | CF3 | 3-Bromo-4-methoxybenzyl bromide | Corresponding homologated product | 65 |
Pathway Determination (e.g., Concerted vs. Stepwise, Radical vs. Polar)
The determination of whether a reaction involving this compound proceeds through a concerted (SN2) or a stepwise (SN1) mechanism can be probed experimentally. Kinetic studies are a powerful tool in this regard. An SN2 reaction will exhibit second-order kinetics, with the rate depending on the concentrations of both the benzyl bromide and the nucleophile. In contrast, an SN1 reaction will typically show first-order kinetics, with the rate being dependent only on the concentration of the benzyl bromide, as the initial ionization is the slow step.
The choice of solvent also plays a crucial role. Polar protic solvents, such as alcohols, can solvate both the carbocation and the leaving group, thus favoring the SN1 pathway. Polar aprotic solvents, like acetone or DMSO, are less effective at solvating the leaving group and tend to favor the SN2 mechanism. Kinetic studies on the solvolysis of substituted benzyl bromides in various alcohols have shown a correlation between the solvent polarity and the activation parameters of the reaction, which can be used to infer the mechanism. For instance, the solvolysis of benzyl bromides in alcohols often results in a curved Hammett plot, suggesting a change in mechanism or transition state character with different ring substituents.
While polar mechanisms involving ionic intermediates are common for benzyl halides, radical pathways can also be operative under certain conditions. For instance, in the presence of radical initiators or under photolytic conditions, the C-Br bond can undergo homolytic cleavage to generate a benzylic radical. This radical is also resonance-stabilized by the aromatic ring. Metal-catalyzed reactions, as will be discussed later, can also proceed through radical intermediates.
Catalysis and Ligand Effects in Metal-Mediated Reactions
Metal-mediated cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Benzyl halides like this compound can serve as electrophilic partners in these transformations, reacting with a variety of organometallic nucleophiles.
Role of Catalyst Structure and Loading on Reaction Rate and Selectivity
Palladium and nickel complexes are the most common catalysts for cross-coupling reactions. The structure of the catalyst, particularly the nature of the ligands coordinated to the metal center, has a profound impact on the reaction's rate and selectivity. Ligands, which are typically phosphines or N-heterocyclic carbenes, modulate the electronic and steric properties of the metal center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
For a reaction involving this compound, the oxidative addition of the C-Br bond to a low-valent metal center (e.g., Pd(0) or Ni(0)) is the initial step. The efficiency of this step can be influenced by the electron density at the metal, which is tuned by the ligands. Electron-rich ligands can promote oxidative addition. The catalyst loading, or the amount of catalyst used, will also affect the reaction rate. While higher catalyst loading can lead to faster reactions, it also increases cost and can lead to side reactions.
The table below illustrates the effect of different catalysts and ligands on the yield of a nickel-catalyzed three-component reaction, which, while not involving our specific substrate, demonstrates the general principles of catalyst and ligand effects. acs.org
| Entry | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| 1 | NiBr2 | L1 | 51 |
| 2 | [NiCl2(Py)4] | L1 | 64 |
| 3 | Ni(cod)2 | L1 | 74 |
| 4 | Ni(cod)2 | L2 | 70 |
| 5 | Ni(cod)2 | L3 | trace |
| 6 | Ni(cod)2 | L4 | trace |
Influence of Solvent and Base on Reaction Kinetics and Outcome
The solvent and base are critical components of a metal-catalyzed cross-coupling reaction. The solvent must be able to dissolve the reactants and the catalyst, and its polarity can influence the rates of the individual steps in the catalytic cycle. In Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often used, as the base (typically a carbonate or phosphate) is water-soluble.
The base plays a crucial role in the transmetalation step, particularly in Suzuki-Miyaura reactions where a boronic acid or its derivative is used as the nucleophile. The base activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the metal center. The choice of base can affect the reaction rate and the suppression of side reactions.
The following table shows the effect of different bases and solvents on the yield of a nickel-catalyzed three-component reaction. acs.org
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Cs2CO3 | Toluene (B28343) | 74 |
| 2 | K3PO4 | Toluene | 30 |
| 3 | K2CO3 | Toluene | 19 |
| 4 | Cs2CO3 | DME | 20 |
| 5 | Cs2CO3 | 1,4-Dioxane | 50 |
Computational and Theoretical Studies on 3 Bromo 6 Chloro 2 Methoxybenzyl Bromide
Quantum Chemical Characterization of Electronic Structure
Detailed quantum chemical characterizations, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis, are powerful tools for elucidating the electronic properties and reactivity of molecules. Such studies on related compounds, like meta-cyanobenzyl substituted benzimidazolium salts, have successfully used these methods to evaluate energetic behavior and identify sites of electrophilic and nucleophilic activity. semanticscholar.org For 3-Bromo-6-chloro-2-methoxybenzyl bromide, analogous dedicated studies are required to provide specific insights.
Density Functional Theory (DFT) Calculations of Ground State Properties
Specific DFT calculations for this compound are not found in the reviewed literature. Such calculations would be essential to determine its optimized molecular geometry, bond lengths, bond angles, and Mulliken atomic charges, providing a fundamental understanding of its ground state properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
A Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound has not been specifically reported. This type of analysis is crucial for predicting the molecule's reactivity, with the HOMO (Highest Occupied Molecular Orbital) indicating the ability to donate an electron and the LUMO (Lowest Unoccupied Molecular Orbital) representing the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions
There is no specific Natural Bond Orbital (NBO) analysis for this compound in the available literature. An NBO analysis would provide a detailed understanding of the delocalization of electron density and the nature of the intramolecular and intermolecular donor-acceptor interactions, which are critical for understanding its stability and reactivity.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are also instrumental in predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic transitions.
Computational NMR and IR Spectroscopy
Specific computational predictions of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound are not available. These calculations would help in assigning the peaks in experimentally obtained spectra, providing a more detailed structural characterization.
UV-Vis Absorption and Emission Properties
There are no dedicated studies on the predicted UV-Vis absorption and emission properties of this compound. Such studies would provide insights into the electronic transitions within the molecule and its potential applications in materials science and photochemistry.
In-depth Computational and Theoretical Analyses of this compound Remain Elusive
A thorough investigation into the computational and theoretical chemistry of the compound this compound reveals a significant gap in publicly available research. Despite its potential utility as a chemical intermediate, detailed studies focusing on its reaction mechanisms, transition states, and selectivity from a computational perspective are not readily found in scientific literature.
Efforts to locate specific research detailing the reaction mechanism modeling and energy profiles for reactions involving this compound have been unsuccessful. Consequently, information regarding transition state searches and Intrinsic Reaction Coordinate (IRC) analysis, which are crucial for understanding the kinetic and thermodynamic pathways of its chemical transformations, is not available.
Furthermore, there is a lack of theoretical insights into the regio- and chemoselectivity of this compound. Such studies are vital for predicting how this compound will behave in complex reaction environments and for designing selective synthetic routes.
While computational studies on related bromo- and chloro-substituted aromatic compounds exist, direct extrapolation of these findings to this compound would be speculative without specific modeling and analysis of this particular molecule. The unique substitution pattern on the benzene (B151609) ring is expected to significantly influence its electronic properties and, therefore, its reactivity. Without dedicated computational studies, a scientifically accurate and detailed discussion on the topics outlined is not possible at this time.
Further research employing quantum chemical calculations would be necessary to elucidate the intricate details of the chemical behavior of this compound.
Applications of 3 Bromo 6 Chloro 2 Methoxybenzyl Bromide in Complex Molecule Synthesis
Role as a Key Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The utility of 3-Bromo-6-chloro-2-methoxybenzyl bromide in such reactions stems primarily from the reactivity of its benzylic bromide moiety. This functional group can readily undergo nucleophilic substitution or participate in reactions involving radical intermediates.
While specific multi-component reactions involving this compound are not extensively documented in dedicated studies, its role can be inferred from the known reactivity of benzyl (B1604629) halides in MCRs. For instance, benzyl halides are known to participate in the one-pot synthesis of organic-chemistry.orgnih.govclockss.orgtriazolo/benzimidazolo quinazolinones. In such a reaction, the benzyl halide is first oxidized in situ to the corresponding benzaldehyde, which then undergoes a three-component reaction with an α-hydroxy C-H acid and an amino compound. nih.gov
A plausible MCR involving this compound could be a variation of the Mannich reaction. In a three-component setup, the benzyl bromide could react with an amine and a carbonyl compound to generate a more complex amine derivative. The substituted benzyl group would introduce a specific substitution pattern that could be crucial for the biological activity of the final molecule.
Table 1: Potential Multi-Component Reactions Involving this compound
| Reaction Type | Reactants | Potential Product Class |
| In-situ Aldehyde Generation and Cyclization | 1. This compound 2. Oxidizing Agent (e.g., N-oxide) 3. Amino-heterocycle (e.g., 3-amino-1,2,4-triazole) 4. Active Methylene (B1212753) Compound | Substituted triazolo-quinazolines |
| Mannich-type Reaction | 1. This compound 2. Secondary Amine (e.g., piperidine) 3. Aldehyde (e.g., formaldehyde) | Tertiary amine with a substituted benzyl moiety |
| Ugi-type Reaction | 1. This compound (as the alkyl halide component) 2. Isocyanide 3. Carboxylic Acid 4. Amine | Complex peptide-like structures |
Building Block for Heterocyclic Compounds and Scaffold Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. This compound serves as an excellent starting material for the construction of various heterocyclic rings, including those containing nitrogen, oxygen, and sulfur.
The benzylic bromide is a potent electrophile, readily reacting with nucleophiles to form new carbon-heteroatom bonds. For example, reaction with primary amines can lead to the formation of substituted secondary amines, which can then undergo intramolecular cyclization to yield nitrogen-containing heterocycles. A notable example from a patent describes a similar compound being used in the synthesis of a 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline derivative, an important intermediate for antitubercular agents. clockss.orggoogle.com This highlights the potential of the title compound in constructing quinoline (B57606) and isoquinoline frameworks.
Furthermore, reaction with oxygen-containing nucleophiles, such as phenols or alcohols, can lead to the formation of ethers, which can be precursors to oxygen-containing heterocycles like benzofurans or chromenes through subsequent cyclization reactions. Similarly, reaction with sulfur nucleophiles, like thiophenols, can be employed in the synthesis of sulfur-containing heterocycles such as benzothiophenes. The synthesis of 3-bromo-2-(2-chlorovinyl)benzothiophenes from related starting materials showcases the utility of bromo-substituted precursors in building complex sulfur-containing ring systems. rsc.org
Table 2: Examples of Heterocyclic Scaffolds Derivable from this compound
| Heterocycle Class | General Synthetic Strategy | Key Intermediate |
| Isoquinolines | 1. Alkylation of an aminoacetaldehyde acetal. 2. Pictet-Spengler or Bischler-Napieralski cyclization. | N-(3-Bromo-6-chloro-2-methoxybenzyl)aminoacetaldehyde acetal |
| Benzofurans | 1. Williamson ether synthesis with a substituted phenol. 2. Intramolecular Heck or other cyclization methods. | 1-(3-Bromo-6-chloro-2-methoxybenzyloxy)-2-vinylbenzene |
| Benzothiazines | 1. Alkylation of an o-aminothiophenol. 2. Subsequent cyclization and oxidation. | 2-((3-Bromo-6-chloro-2-methoxybenzyl)thio)aniline |
Precursor in the Synthesis of Natural Product Analogues and Designed Molecules
Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their total synthesis can be complex and low-yielding. The use of well-defined building blocks like this compound allows for the streamlined synthesis of natural product analogues. These analogues, which retain key structural features of the natural product while being easier to synthesize, can exhibit improved pharmacological properties.
The specific substitution pattern of this compound—containing bromine, chlorine, and a methoxy (B1213986) group—is of particular interest in medicinal chemistry. Halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring.
This compound can be used to introduce the 3-bromo-6-chloro-2-methoxybenzyl moiety into a larger molecular scaffold, thereby creating analogues of known bioactive molecules. For instance, many alkaloids and polyketides contain benzyl or substituted benzyl groups. By replacing a simpler benzyl group with the 3-bromo-6-chloro-2-methoxybenzyl unit, medicinal chemists can systematically probe the structure-activity relationship of a particular class of compounds.
While there are no direct examples in the literature of natural products containing the exact 3-bromo-6-chloro-2-methoxybenzyl fragment, the synthesis of analogues of compounds with, for example, a simple methoxybenzyl group, is a common strategy. The title compound provides a readily available starting material to introduce a more complex and potentially more potent substitution pattern.
Table 3: Potential Applications in Analogue and Designed Molecule Synthesis
| Target Molecule Class | Rationale for Using this compound |
| Alkaloid Analogues | Introduction of a halogenated and methoxylated benzyl group to modify biological activity and pharmacokinetic properties. |
| Combretastatin Analogues | The substituted benzyl ring can mimic one of the aromatic rings of combretastatin, with the halogens potentially enhancing tubulin binding. |
| Designed Enzyme Inhibitors | The specific substitution pattern can be designed to fit into the active site of a target enzyme, with the halogens forming specific interactions. |
Future Directions and Perspectives in the Research of 3 Bromo 6 Chloro 2 Methoxybenzyl Bromide
Development of Sustainable Synthetic Routes
The future synthesis of 3-bromo-6-chloro-2-methoxybenzyl bromide and its derivatives will likely prioritize green chemistry principles. Traditional bromination and halogenation methods often involve harsh reagents and produce significant waste. Future research could focus on developing more environmentally benign synthetic pathways.
One promising avenue is the use of milder and more selective brominating agents for the benzylic position, minimizing the formation of byproducts. Furthermore, exploring enzymatic or biocatalytic approaches for the installation of the bromo and chloro substituents on the aromatic ring could offer a highly selective and sustainable alternative to classical methods. The synthesis of related compounds, such as 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, has been documented, providing a starting point for developing more refined and sustainable methodologies. google.com
Future research in this area could be guided by the principles outlined in the following table:
| Green Chemistry Principle | Potential Application in Synthesis |
| Atom Economy | Development of addition reactions that incorporate all atoms from the reagents into the final product. |
| Use of Less Hazardous Chemicals | Replacement of hazardous solvents and reagents with greener alternatives. |
| Catalysis | Employment of catalytic (vs. stoichiometric) reagents to minimize waste. |
| Renewable Feedstocks | Investigation of bio-based starting materials for the aromatic core. |
Exploration of Novel Catalytic Transformations
The benzyl (B1604629) bromide functionality in this compound is a key handle for a variety of catalytic transformations. Future research will likely focus on leveraging this reactivity to construct complex molecular architectures.
Building on the established reactivity of benzyl halides, several novel catalytic transformations can be envisioned:
Cooperative Catalytic Coupling: Recent advancements have demonstrated the effective use of cooperative catalysis to couple benzyl halides with electron-deficient alkenes. nih.govacs.org Applying this methodology to this compound could provide a direct route to a range of functionalized products.
Photoredox Catalysis: The use of visible light to generate benzyl radicals from their corresponding halides is a powerful synthetic strategy. nih.gov Enantioselective benzylation of aldehydes has been achieved through photoredox organocatalysis, a technique that could be adapted for reactions involving this compound. princeton.edu
Oxidative Transformations: The catalytic oxidation of benzyl halides to carboxylic acids using water as the oxidant represents a green and efficient transformation. acs.org Exploring this reaction with this compound would yield the corresponding benzoic acid derivative, a potentially valuable intermediate.
The following table summarizes potential catalytic reactions and their expected outcomes:
| Catalytic Method | Potential Reactant | Expected Product |
| Cooperative Catalytic Coupling | Electron-deficient alkene | Substituted phenethyl derivative |
| Photoredox Catalysis | Aldehyde | Homobenzylic alcohol derivative |
| Catalytic Oxidation | Water | 3-Bromo-6-chloro-2-methoxybenzoic acid |
Advanced Characterization Techniques for Mechanistic Elucidation
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Benzylic halides can react through both SN1 and SN2 pathways, and the preferred mechanism is influenced by the substitution on the aromatic ring, the nucleophile, and the reaction conditions. quora.comucalgary.ca
Future research should employ advanced characterization techniques to probe these mechanisms in detail. Kinetic studies, similar to those performed on other substituted benzyl halides, can help to elucidate the reaction order and the influence of reactant concentrations. rsc.org In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor the reaction progress and identify transient intermediates. The formation of benzylic radicals in photoredox reactions could be confirmed using electron paramagnetic resonance (EPR) spectroscopy.
Computational Design of Enhanced Reactivity and Selectivity
Computational chemistry offers a powerful tool for predicting and understanding the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions.
Future computational studies could focus on several key areas:
Reactivity Prediction: Computational methods can be used to predict the reactivity of the different positions on the aromatic ring towards electrophilic or nucleophilic attack. nih.govresearchgate.netajpchem.org This information would be invaluable for designing selective functionalization reactions.
Catalyst Design: Computational modeling can aid in the design of new catalysts with enhanced activity and selectivity for transformations involving this compound. By understanding the interactions between the substrate and the catalyst at a molecular level, it is possible to rationally design more effective catalytic systems.
Mechanistic Insights: Computational studies can provide detailed insights into reaction mechanisms, complementing experimental investigations. For example, the transition states for SN1 and SN2 reactions can be calculated to determine the most likely reaction pathway under different conditions.
The following table outlines potential computational approaches and their applications:
| Computational Method | Application |
| Density Functional Theory (DFT) | Calculation of reaction energies and transition states. |
| Molecular Dynamics (MD) | Simulation of substrate-catalyst interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with reactivity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-6-chloro-2-methoxybenzyl bromide, and how can competing substitution reactions be controlled?
- Methodology : Start with a benzyl bromide scaffold and sequentially introduce substituents. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, while chlorination at the 6-position may require electrophilic substitution with Cl₂/FeCl₃. Protect the methoxy group during halogenation steps to avoid demethylation . Monitor regioselectivity using in situ NMR to track intermediate formation .
Q. How can purity and structural integrity be validated for this compound?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify characteristic peaks for bromine (deshielded aromatic protons) and methoxy groups (singlet at ~3.8 ppm) .
- HPLC-MS : Use a C18 column with acetonitrile/water gradient to resolve impurities. Confirm molecular ion [M+Br]⁻ via negative-ion ESI-MS .
- Elemental analysis : Verify Br/Cl stoichiometry (theoretical vs. experimental % composition) .
Q. What solvent systems are effective for recrystallization to achieve high yields without decomposition?
- Methodology : Test mixed solvents (e.g., ethyl acetate/hexane) to balance solubility and polarity. For thermally sensitive bromides, use low-temperature crystallization (0–5°C) to minimize degradation. Monitor crystal formation via polarized light microscopy .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?
- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Challenges include heavy atom (Br/Cl) effects; employ high-resolution data (θ > 25°) and anisotropic displacement parameters. For twinned crystals, use the TWIN/BASF commands in SHELX to model overlapping domains .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- Methodology : Conduct accelerated stability studies:
- Acidic conditions (pH 2) : Monitor hydrolysis of the benzyl bromide moiety via LC-MS, noting HBr release.
- Basic conditions (pH 12) : Track methoxy group demethylation using ²⁹Si NMR if silane-protected intermediates are used .
- Thermogravimetric analysis (TGA) : Assess decomposition thresholds (>150°C suggests thermal stability for storage) .
Q. How does the compound behave in cross-coupling reactions (e.g., Suzuki-Miyaura), and how can selectivity between Br and Cl be achieved?
- Methodology : Test Pd(PPh₃)₄ catalysts with arylboronic acids. The 3-bromo position is typically more reactive than 6-chloro due to lower bond dissociation energy (BDE). Use DFT calculations (B3LYP/6-31G*) to predict activation barriers for competing pathways. Confirm selectivity via GC-MS analysis of biaryl products .
Q. What analytical challenges arise in quantifying trace bromide impurities, and how are they addressed?
- Methodology : Employ ion chromatography (IC) with suppressed conductivity detection. Use a Dionex IonPac AS23 column and 4.5 mM Na₂CO₃/0.8 mM NaHCO₃ eluent. For matrix interference (e.g., high chloride), apply a post-column Ag⁺ trap to precipitate Cl⁻ while quantifying Br⁻ .
Contradictions and Mitigations
- Synthetic yields in halogenation steps : reports lower yields for fluorinated analogs due to steric hindrance. For 3-bromo-6-chloro derivatives, optimize stoichiometry (1.2 eq. Br₂) and use microwave-assisted synthesis to enhance reaction rates .
- Crystallographic refinement : Heavy atoms (Br/Cl) can cause data anisotropy. Mitigate by collecting data at synchrotron facilities (λ = 0.7 Å) to improve resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
